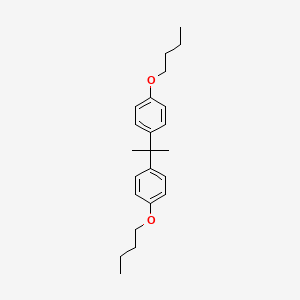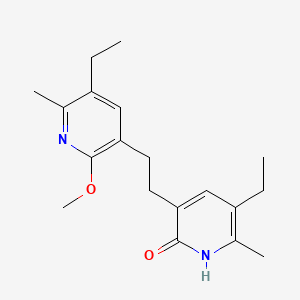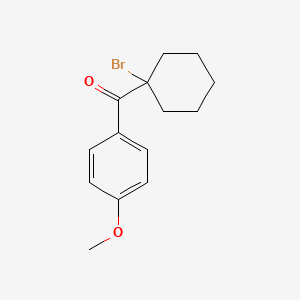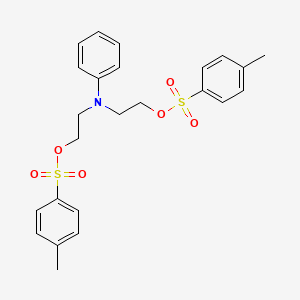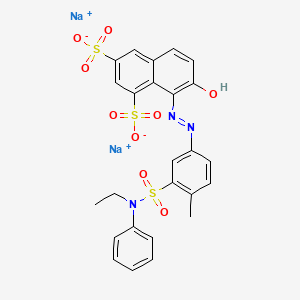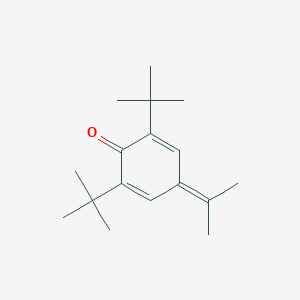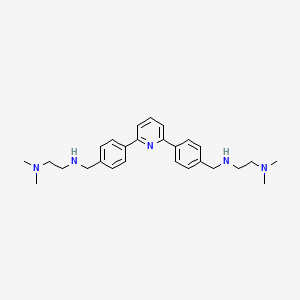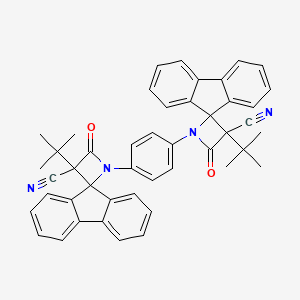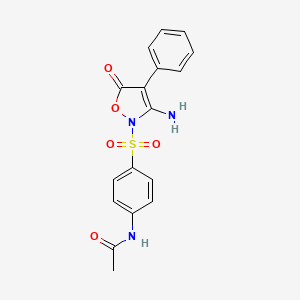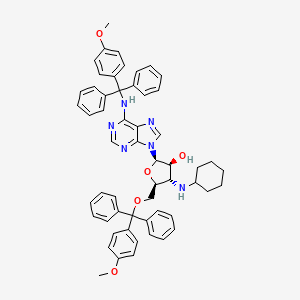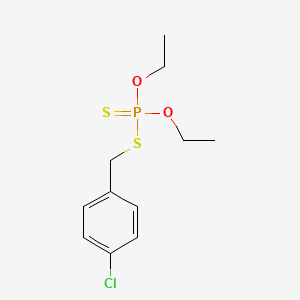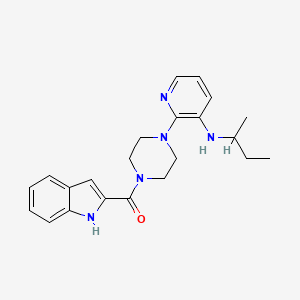
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-: is a complex organic compound that features a piperazine ring substituted with an indole and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using reagents like indole-2-carboxylic acid and coupling agents such as carbodiimides.
Introduction of the Pyridine Moiety: The pyridine group is typically attached through nucleophilic substitution reactions, using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives and strong bases or acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Pyridine derivatives: Compounds with the pyridine ring and different functional groups.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- is unique due to its specific combination of piperazine, indole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
属性
CAS 编号 |
153473-57-5 |
|---|---|
分子式 |
C22H27N5O |
分子量 |
377.5 g/mol |
IUPAC 名称 |
[4-[3-(butan-2-ylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H27N5O/c1-3-16(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-15-17-7-4-5-8-18(17)25-20/h4-10,15-16,24-25H,3,11-14H2,1-2H3 |
InChI 键 |
FNOGUIRRCQITHA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


